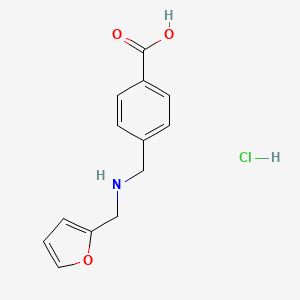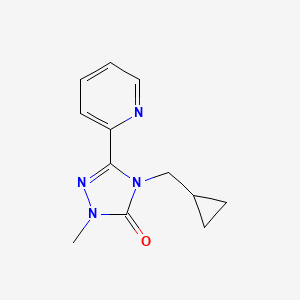
4-(cyclopropylmethyl)-1-methyl-3-(pyridin-2-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "4-(cyclopropylmethyl)-1-methyl-3-(pyridin-2-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one" is a heterocyclic molecule that contains several functional groups and rings, including a triazole, a pyridine, and a cyclopropyl group. This compound is of interest due to the potential biological activity of triazole derivatives and their utility in medicinal chemistry .
Synthesis Analysis
The synthesis of related triazole derivatives can be achieved through various methods. For instance, a three-component regioselective reaction involving 5-amino-3-methyl-1H-pyrazole, 2H-indene-1,3-dione, and arylaldehydes under ultrasound irradiation has been reported to produce fused polycyclic pyrazolopyridines in excellent yields . Another method involves the condensation of cyano acid hydrazide with cyclohexanone, followed by reactions with arylidines or aliphatic aldehydes to yield triazolopyridines . These methods highlight the versatility of triazole synthesis, which may be applicable to the target compound.
Molecular Structure Analysis
The molecular structure of triazole derivatives can be elucidated using crystallography. For example, the crystal and molecular structures of two triazole derivatives were determined, showing the orientation of the triazole ring and its interactions with adjacent groups . The delocalization of π-electron density within the triazole ring can significantly influence the molecular geometry and properties . These insights are crucial for understanding the structure of "this compound".
Chemical Reactions Analysis
Triazole derivatives can undergo various chemical reactions. For instance, 1,3-dipolar cycloadditions of azido-pyranones with alkenes and alkynes lead to substituted triazoles . Additionally, the reactivity of triazoles can be influenced by substituents, as seen in the solvent-free interaction between triazines and triazolamines, leading to pyridine derivatives . These reactions demonstrate the chemical versatility of triazole compounds.
Physical and Chemical Properties Analysis
The physical and chemical properties of triazole derivatives can vary widely depending on their structure. Polymorphism can occur, as seen in the compound "3-cyclopropyl-5-(3-methyl-[1,2,4]triazolo[4,3-a]pyridin-7-yl)-1,2,4-oxadiazole", which exhibits different molecular and crystal structures in its polymorphic forms . The interactions within the crystal lattice, such as hydrogen bonding and stacking interactions, can influence the stability and properties of these compounds .
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
4-(cyclopropylmethyl)-1-methyl-3-(pyridin-2-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one is part of a broader category of compounds that have been the subject of various synthetic and chemical property investigations. Research in this field has explored the synthesis of related compounds and their potential applications. For instance, studies have focused on the synthesis of triazole derivatives, examining their chemical structures and potential as scaffolds for further chemical modification (Boechat et al., 2010). These efforts are aimed at understanding the fundamental chemical properties of these compounds and exploring their potential applications in various fields, including pharmaceuticals and materials science.
Antimicrobial and Antifungal Applications
Several studies have synthesized and evaluated the antimicrobial activities of triazole derivatives, with a focus on exploring their potential use in treating infections. For example, research has demonstrated the synthesis of new 1,2,4-triazoles starting from isonicotinic acid hydrazide, assessing their antimicrobial activities. These studies have shown that certain triazole derivatives exhibit good to moderate antimicrobial activity, highlighting their potential as candidates for antimicrobial drug development (Hacer Bayrak et al., 2009).
Antioxidant Properties
The antioxidant properties of triazole derivatives have also been a subject of interest. Research into new 3-(4-chlorophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazole derivatives has revealed that these compounds can be synthesized in good yields and have been screened for their antioxidant and antiradical activities. Such studies indicate that triazole derivatives can serve as potent antioxidants, which may have implications for their use in preventing oxidative stress-related diseases (Bekircan et al., 2008).
Drug Delivery Applications
In the realm of pharmaceuticals, the potential of triazole derivatives for drug delivery applications has been explored. Research into the encapsulation of lipophilic pyrenyl derivatives in water-soluble metalla-cages has demonstrated that triazole derivatives can play a role in the development of novel drug delivery systems. These systems aim to improve the solubility and efficacy of hydrophobic drugs, offering new strategies for targeted drug delivery and therapy (Mattsson et al., 2010).
Propiedades
IUPAC Name |
4-(cyclopropylmethyl)-2-methyl-5-pyridin-2-yl-1,2,4-triazol-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4O/c1-15-12(17)16(8-9-5-6-9)11(14-15)10-4-2-3-7-13-10/h2-4,7,9H,5-6,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYLNJOLXEYQMIB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)N(C(=N1)C2=CC=CC=N2)CC3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

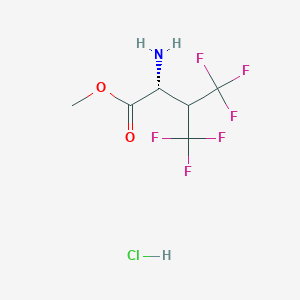
amino}oxolan-3-ol](/img/structure/B2504431.png)
![N-(2-Chlorophenyl)-2-[(3Z)-3-(3-isopropyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-YL]acetamide](/img/structure/B2504432.png)
![4-(2-Methylpropyl)-5-sulfanyl-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-3-one](/img/structure/B2504434.png)
![4-chloro-N-[(1S)-1-cyanoethyl]-3-fluorobenzamide](/img/structure/B2504436.png)
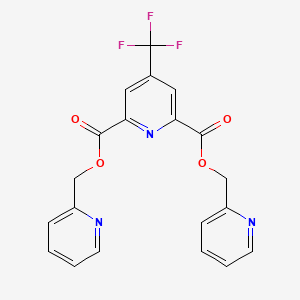
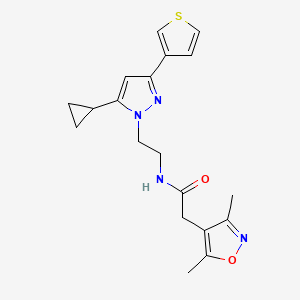
![N-(benzo[d]thiazol-6-yl)-4-benzoylbenzamide](/img/structure/B2504444.png)
![3-Methyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-6-amine;dihydrochloride](/img/structure/B2504445.png)
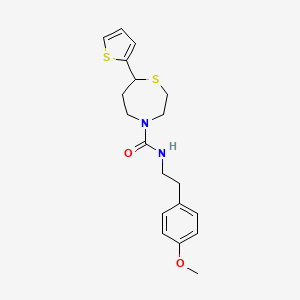
![[(1-Cyanocyclohexyl)carbamoyl]methyl 3-methyl-1-benzofuran-2-carboxylate](/img/structure/B2504448.png)
![2-chloro-N-{[2-(morpholine-4-sulfonyl)phenyl]methyl}pyridine-4-carboxamide](/img/structure/B2504449.png)
![3-[4-amino-3-[(4-methylphenyl)methylsulfanyl]-5-oxo-1,2,4-triazin-6-yl]propanoic Acid](/img/structure/B2504450.png)
